molecular formula C12H15NO2S B4922806 N-(4-acetylphenyl)-3-(methylthio)propanamide

N-(4-acetylphenyl)-3-(methylthio)propanamide

Cat. No. B4922806
M. Wt: 237.32 g/mol
InChI Key: NMPJWUVIRVWNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(methylthio)propanamide, also known as AMT, is a psychoactive drug that belongs to the tryptamine family. It was first synthesized in the 1960s and has gained popularity in recent years due to its hallucinogenic effects.

Scientific Research Applications

N-(4-acetylphenyl)-3-(methylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have hallucinogenic properties similar to other tryptamines such as DMT and psilocybin. Studies have also shown that N-(4-acetylphenyl)-3-(methylthio)propanamide can increase heart rate and blood pressure, and alter mood and perception.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-(methylthio)propanamide is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychoactive drugs.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(methylthio)propanamide has been shown to increase the release of serotonin and dopamine in the brain, which can lead to altered mood and perception. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(methylthio)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a long-lasting effect, which allows for extended periods of observation. However, there are also limitations to its use. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a narrow therapeutic window, which means that the difference between a therapeutic and toxic dose is small.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-(methylthio)propanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural basis of consciousness. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of N-(4-acetylphenyl)-3-(methylthio)propanamide.
In conclusion, N-(4-acetylphenyl)-3-(methylthio)propanamide is a psychoactive drug that has gained popularity in recent years due to its hallucinogenic effects. It has been used in scientific research to study its effects on the central nervous system, and has been found to have potential therapeutic uses. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(methylthio)propanamide involves the reaction of 4-acetylphenylhydrazine with 3-methylthiopropanoyl chloride in the presence of a base. This method has been modified over the years to improve yield and purity. The final product is a white or off-white crystalline powder.

properties

IUPAC Name

N-(4-acetylphenyl)-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9(14)10-3-5-11(6-4-10)13-12(15)7-8-16-2/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPJWUVIRVWNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5538419

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